molecular formula C19H23BrO3 B4897787 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B4897787
M. Wt: 379.3 g/mol
InChI Key: XZJKJSMFXFITTC-UHFFFAOYSA-N
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Description

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a bromine atom, multiple methoxy groups, and a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Ether Formation: The formation of the ether linkage involves the reaction of a phenol derivative with an alkyl halide under basic conditions. For example, the reaction of 2-methoxy-4-methylphenol with 3-bromopropyl ether in the presence of a base like potassium carbonate (K2CO3) can yield the desired ether.

    Final Coupling: The final step involves the coupling of the brominated aromatic compound with the ether derivative. This can be achieved through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acetic acid (CH3COOH) as solvent.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), ethanol (EtOH) as solvent.

Major Products

    Substitution: Formation of methoxy-substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene can be compared with other similar compounds, such as:

    1-bromo-2-[3-(2-methoxyphenoxy)propoxy]-3,5-dimethylbenzene: Lacks the methyl group on the phenoxy ring, which may affect its reactivity and biological activity.

    1-bromo-2-[3-(4-methylphenoxy)propoxy]-3,5-dimethylbenzene: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.

    1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-benzene: Lacks the dimethyl groups on the benzene ring, which may alter its chemical stability and reactivity.

Properties

IUPAC Name

1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO3/c1-13-6-7-17(18(12-13)21-4)22-8-5-9-23-19-15(3)10-14(2)11-16(19)20/h6-7,10-12H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJKJSMFXFITTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Br)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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